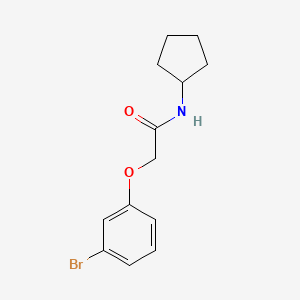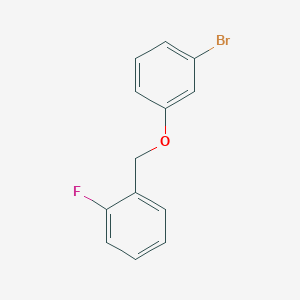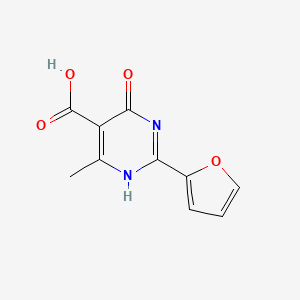
2-(3-bromophenoxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenoxy)-N-cyclopentylacetamide is a chemical compound characterized by its bromophenoxy group and cyclopentylacetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenoxy)-N-cyclopentylacetamide typically involves the reaction of 3-bromophenol with cyclopentylamine in the presence of acyl chloride or an acid chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry can also be employed to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic acids.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromophenol derivatives, such as 3-bromophenol-3-carboxylic acid.
Reduction: 3-Phenol derivatives, such as 3-phenol-3-hydroxy.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromophenoxy)-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand the interaction of bromophenoxy groups with biological targets.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(3-bromophenoxy)-N-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can bind to receptors or enzymes, influencing various biological pathways. The cyclopentylacetamide moiety may enhance the compound's stability and bioavailability.
Comparación Con Compuestos Similares
2-(3-Bromophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of cyclopentyl.
2-(3-Bromophenoxy)ethanol: Contains an ethyl group instead of the acetamide group.
2-(3-Bromophenoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of the cyclopentyl group.
Uniqueness: 2-(3-Bromophenoxy)-N-cyclopentylacetamide is unique due to its combination of the bromophenoxy group and the cyclopentylacetamide structure, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-10-4-3-7-12(8-10)17-9-13(16)15-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXFMGFTNWTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)




![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)



